

Application Note: Olfactory Detection Thresholds of 5-Methyl-4-octanone Enantiomers

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Compound of Interest

Compound Name: 5-Methyl-4-octanone

Cat. No.: B13107709

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **5-Methyl-4-octanone** is a chiral ketone that may contribute to the sensory profile of various natural and manufactured products. As with many chiral compounds, the individual enantiomers, **(R)-5-Methyl-4-octanone** and **(S)-5-Methyl-4-octanone**, are likely to exhibit distinct olfactory properties, including different odor characters and detection thresholds. Understanding these differences is crucial for flavor and fragrance chemistry, product development, and sensory science. To date, specific olfactory detection threshold data for the enantiomers of **5-Methyl-4-octanone** is not widely available in scientific literature. This document provides a comprehensive protocol for determining these thresholds using established sensory analysis techniques, primarily Gas Chromatography-Olfactometry (GC-O) in accordance with ASTM E679-19.

Data Presentation

Since published data is scarce, the following table presents a hypothetical but realistic representation of olfactory detection threshold data for the enantiomers of **5-Methyl-4-octanone**. This table serves as a template for researchers to populate with their own experimentally determined values.

Table 1: Hypothetical Olfactory Detection Thresholds of **5-Methyl-4-octanone** Enantiomers

Enantiomer	Odor Descriptor(s)	Best Estimate		
		Threshold (BET) in Air (ng/L)	Panelist Range (ng/L)	Standard Deviation
(R)-5-Methyl-4-octanone	Fruity, Mushroom-like, Earthy	0.52	0.15 - 1.80	0.45
(S)-5-Methyl-4-octanone	Waxy, Herbaceous, Slightly Woody	3.10	1.20 - 8.50	1.98
Racemic Mixture	Complex, Fruity, Waxy	1.25	0.60 - 4.50	1.10

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived results.

Experimental Protocols

This section details the methodology for determining the olfactory detection thresholds of **5-Methyl-4-octanone** enantiomers. The protocol is based on the widely accepted Gas Chromatography-Olfactometry (GC-O) technique and the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials and Reagents

- Test Compounds: High-purity (>99%) (R)-**5-Methyl-4-octanone** and (S)-**5-Methyl-4-octanone**. Enantiomeric excess (e.e.) should be as high as possible, determined via chiral gas chromatography.
- Solvent: Odor-free, high-purity solvent (e.g., diethyl ether, hexane, or propylene glycol, depending on the application). The solvent must be tested by GC-O to ensure it is free of any interfering odors.
- Reference Standard: n-Butanol for sensory panel screening and training.

- Equipment:
 - Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
 - Chiral GC column (e.g., a cyclodextrin-based stationary phase like Rt- β DEXcst) capable of separating the enantiomers.
 - Olfactory Detection Port (ODP) or "sniff port".
 - Humidifier for the sniff port air supply to prevent nasal dehydration.
 - Precision microsyringes and analytical balance.
 - Odor-free sample vials with PTFE-lined septa.

Sensory Panel Selection and Training

- Recruitment: Recruit 12-20 non-smoking volunteers who do not suffer from anosmia or specific anosmias. Panelists should be free of colds or allergies on the day of testing.[4][5]
- Screening: Screen candidates for their ability to detect a standard odorant, typically n-butanol, at a known concentration. This ensures they have average olfactory sensitivity. Basic taste and odor recognition tests should also be conducted.[4][5]
- Training: Train the selected panelists on the GC-O procedure.[6][7]
 - Familiarize them with the sniffing port and the rhythm of the analysis.
 - Train them to recognize and describe a set of standard odor compounds.
 - Conduct mock sessions to ensure they can consistently identify the presence of an odorant as it elutes from the column.

Sample Preparation

- Stock Solution: Prepare a stock solution of each enantiomer in the chosen solvent at a concentration of 1000 mg/L.

- Serial Dilution: Create a series of dilutions from the stock solution. A 1:2 or 1:3 dilution series is common for threshold determination. The range should span from a concentration well above the expected threshold to one well below.^[8] For example, a 1:2 series could be: 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39, 0.20, 0.10 ng/µL.

Gas Chromatography-Olfactometry (GC-O) Analysis

- Instrument Setup:
 - Install the chiral GC column.
 - Optimize the GC temperature program to achieve baseline separation of the (R)- and (S)- enantiomers.
 - Split the column effluent between the chemical detector (MS/FID) and the ODP. A 1:1 split is typical.
 - Set the ODP transfer line temperature to prevent condensation (e.g., 250°C).
 - Supply the ODP with humidified, odor-free air at a comfortable flow rate (e.g., 30-50 mL/min).
- Threshold Determination Procedure (Ascending Concentration Series):
 - Begin by injecting the most dilute sample of one enantiomer. The panelist sniffs the effluent from the ODP.
 - The panelist is presented with a three-alternative forced-choice (3-AFC) task at each dilution level. This involves sniffing the GC-O port during three consecutive injections (or using a specialized olfactometer), where one contains the odorant and two are blanks (solvent only).^{[3][9]}
 - The panelist must indicate which of the three presentations contained the odor.
 - Continue this process, moving to the next higher concentration, until the panelist correctly identifies the odorant-containing sample in two consecutive trials.

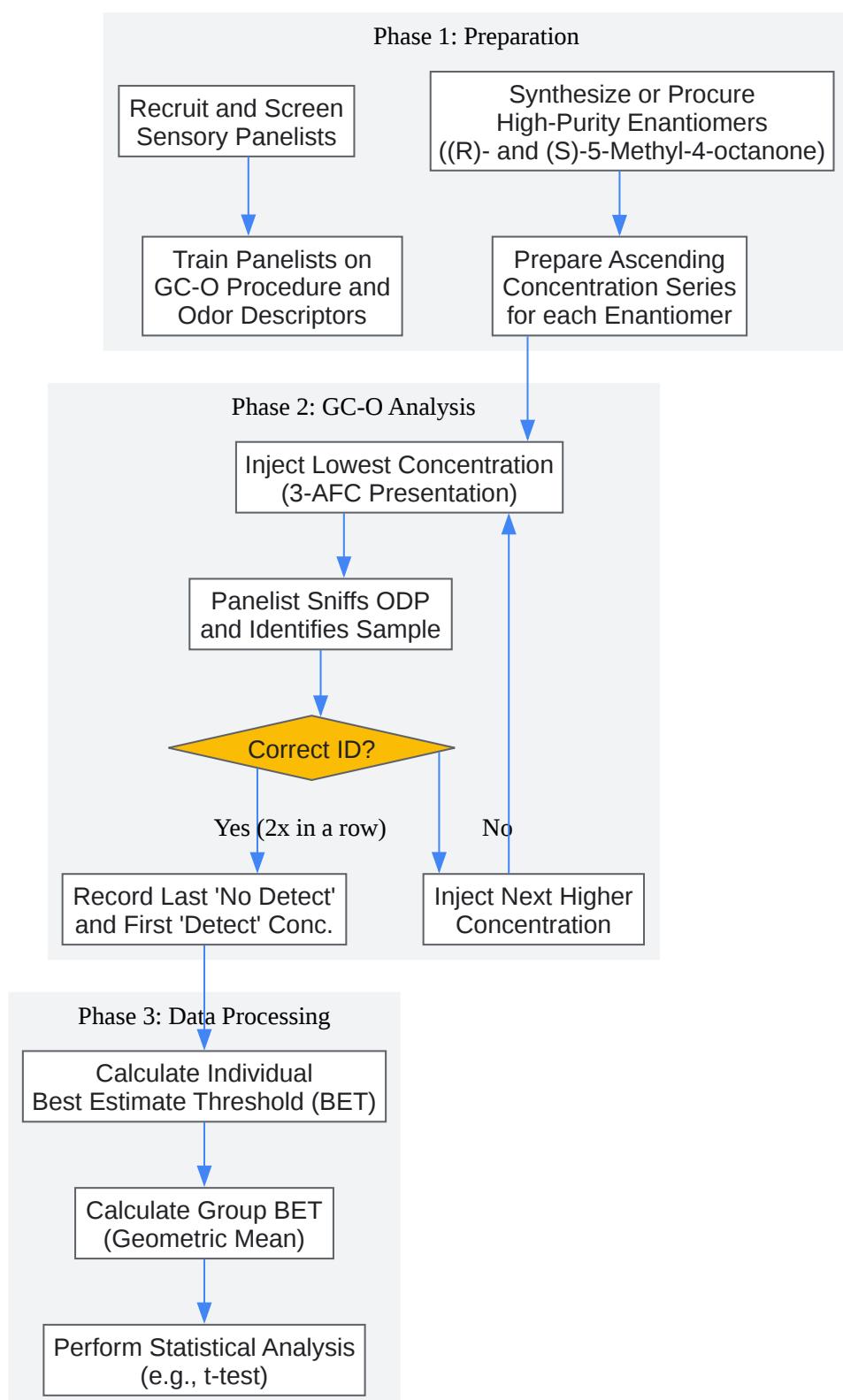
- The individual's detection threshold is calculated as the geometric mean of the concentration of the last missed sample and the first correctly identified sample.[\[10\]](#)
- Data Collection: Record the retention time, odor descriptor, and the dilution factor at which each panelist detects the compound.
- Repeat: Repeat the entire procedure for the other enantiomer after a suitable rest period for the panelist. The order of presentation should be randomized between panelists.

Data Analysis

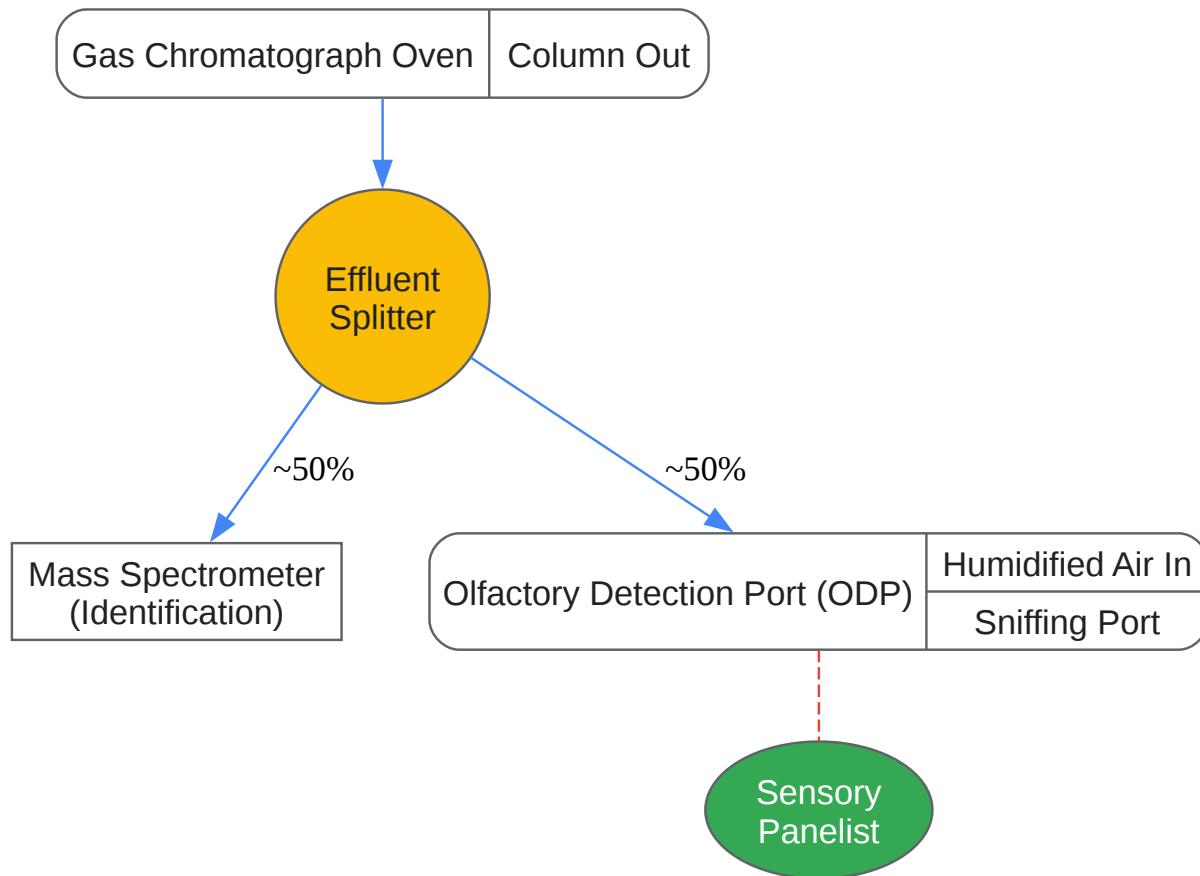
- Individual Threshold: Calculate the individual Best Estimate Threshold (BET) for each panelist as described in step 4.2.
- Group Threshold: The group BET is calculated as the geometric mean of all individual panelist BETs. This helps to normalize the data, as olfactory perception is often logarithmic.
- Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference between the olfactory detection thresholds of the (R)- and (S)-enantiomers.

Mandatory Visualizations

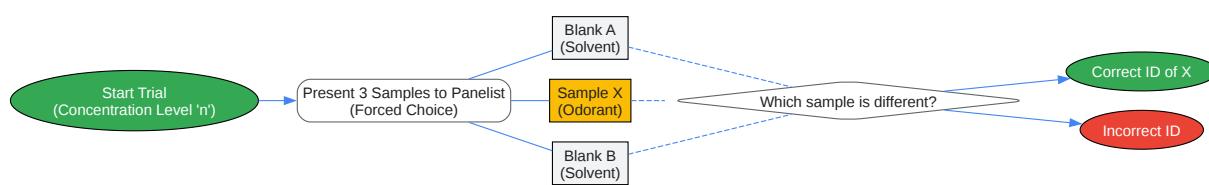
Diagrams of Experimental Workflow and Logic

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Caption: Experimental workflow for determining olfactory thresholds.

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Caption: Configuration of a Gas Chromatography-Olfactometry (GC-O) system.

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Caption: Logic of the 3-Alternative Forced-Choice (3-AFC) method.

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